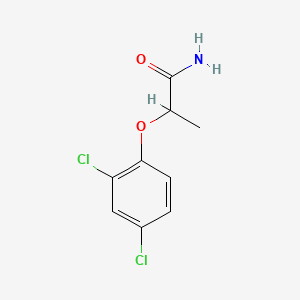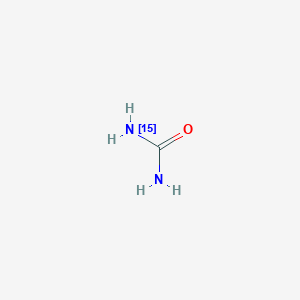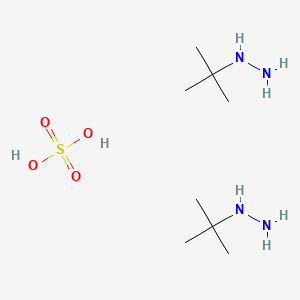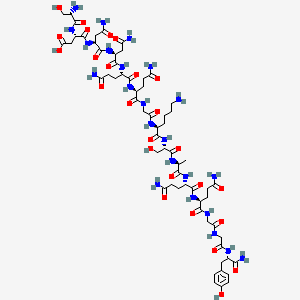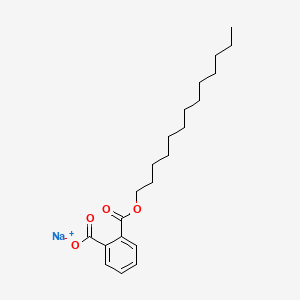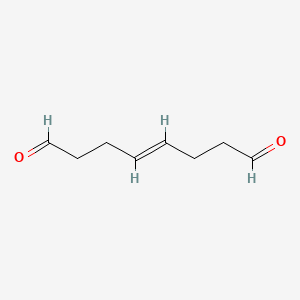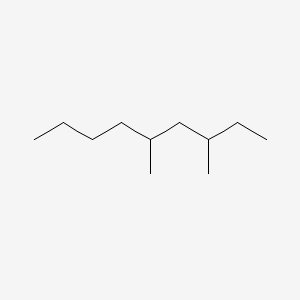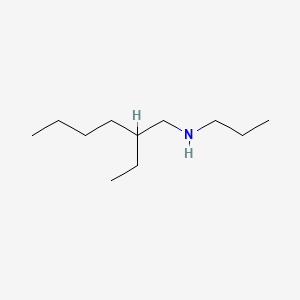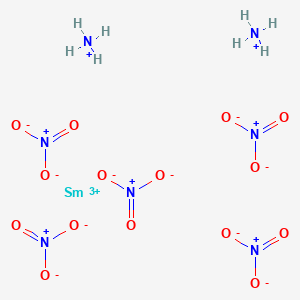
Calcium bis(octylphenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(octylphenolate) is a chemical compound with the molecular formula C28H42CaO2. It is a calcium salt of octylphenol, where two octylphenolate anions are coordinated to a calcium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium bis(octylphenolate) can be synthesized through a reaction between calcium hydroxide and octylphenol. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Ca(OH)2+2C8H9OH→Ca(C8H9O)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium bis(octylphenolate) involves large-scale reactors where calcium hydroxide and octylphenol are mixed in the presence of a suitable solvent. The mixture is heated to facilitate the reaction, and the product is then purified through filtration and recrystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: The phenolate groups can be oxidized to form quinones.
Reduction: The compound can be reduced to regenerate the phenol groups.
Substitution: The phenolate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Regenerated phenol groups.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
Calcium bis(octylphenolate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mécanisme D'action
The mechanism by which calcium bis(octylphenolate) exerts its effects involves the interaction of the phenolate groups with various molecular targets. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium bis(2-octylphenolate): Similar in structure but with a different isomer of octylphenol.
Calcium bis(nonylphenolate): Contains nonylphenol instead of octylphenol.
Calcium bis(dodecylphenolate): Contains dodecylphenol instead of octylphenol.
Uniqueness
Calcium bis(octylphenolate) is unique due to its specific phenolate groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
84878-50-2 |
|---|---|
Formule moléculaire |
C56H84Ca2O4 |
Poids moléculaire |
901.4 g/mol |
Nom IUPAC |
dicalcium;2-octylphenolate |
InChI |
InChI=1S/4C14H22O.2Ca/c4*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;;/h4*8-9,11-12,15H,2-7,10H2,1H3;;/q;;;;2*+2/p-4 |
Clé InChI |
DXMHCXYQUHRJPL-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


